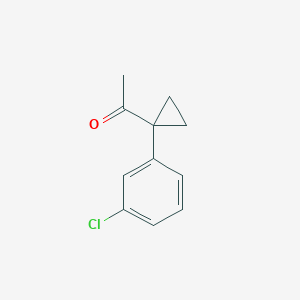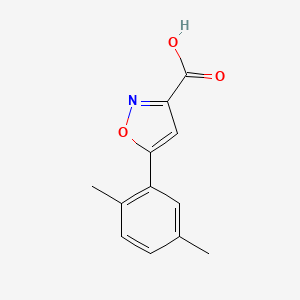![molecular formula C12H15N3 B3045124 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine CAS No. 1020706-52-8](/img/structure/B3045124.png)
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and co-solvents may also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-2-aminopropane: Another compound with a similar core structure but different functional groups.
Uniqueness
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to its specific pyrazole ring structure and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1020706-52-8 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 |
Nombre IUPAC |
2-[3-(4-methylphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-10-2-4-11(5-3-10)12-6-8-15(14-12)9-7-13/h2-6,8H,7,9,13H2,1H3 |
Clave InChI |
APLDDNDHAFFMHO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2)CCN |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide](/img/structure/B3045043.png)








![[(2-Chlorophenyl)methyl]dimethylamine](/img/structure/B3045056.png)




